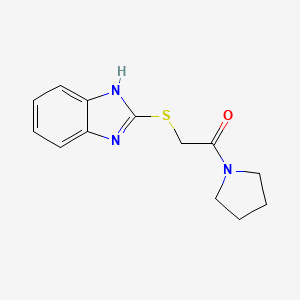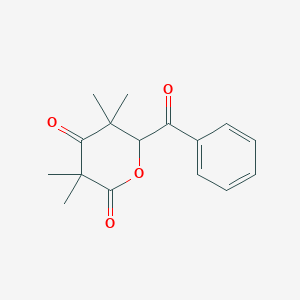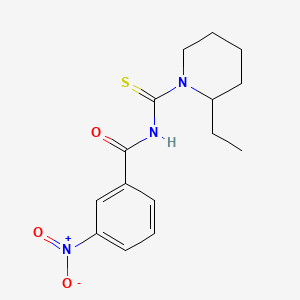
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone
概要
説明
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features a benzimidazole ring fused with a pyrrolidine ring through a sulfanyl linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone typically involves the reaction of 2-mercaptobenzimidazole with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where 2-mercaptobenzimidazole reacts with 1-chloro-2-pyrrolidin-1-ylethanone under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidin-1-ylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
科学的研究の応用
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is attributed to its ability to inhibit the H+/K+ ATPase enzyme, which is responsible for gastric acid secretion . The compound binds to the active site of the enzyme, preventing the transport of protons and thereby reducing acid production.
類似化合物との比較
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can be compared with other benzimidazole derivatives such as:
2-mercaptobenzimidazole: Known for its antimicrobial properties.
Benzimidazole-pyrazole hybrids: Studied for their anti-ulcer and anti-inflammatory activities.
Benzimidazolyl-2-hydrazones: Investigated for their combined antiparasitic and antioxidant activities.
The uniqueness of this compound lies in its dual functionality, combining the properties of both benzimidazole and pyrrolidine rings, which may result in enhanced biological activities and diverse applications.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-12(16-7-3-4-8-16)9-18-13-14-10-5-1-2-6-11(10)15-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKROWYMNBMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,4-dimethyl-5-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3962609.png)
![4-[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride](/img/structure/B3962613.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962615.png)
![4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide](/img/structure/B3962624.png)
![8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962631.png)
![2-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3962634.png)
![Ethyl 6-methyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3962641.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962645.png)
![ethyl {3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962651.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B3962663.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3962696.png)
![N-(2,3-difluoro-4-methylbenzyl)-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3962704.png)
